![molecular formula C9H10O2 B14242070 Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane] CAS No. 344294-82-2](/img/structure/B14242070.png)
Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[bicyclo[410]hepta-2,4-diene-7,2’-[1,3]dioxolane] is a unique organic compound characterized by its spirocyclic structure, which includes a bicyclo[410]hepta-2,4-diene core fused with a 1,3-dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2’-[1,3]dioxolane] typically involves the reaction of cycloheptatriene with a suitable dioxolane derivative under specific conditions. The reaction conditions often include the use of a catalyst and controlled temperature to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.
化学反応の分析
Types of Reactions
Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2’-[1,3]dioxolane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as halogenation or alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated spirocyclic compounds, while reduction can produce reduced derivatives with altered functional groups .
科学的研究の応用
Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2’-[1,3]dioxolane] has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2’-[1,3]dioxolane] involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological systems and chemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
Cycloheptatriene: A precursor in the synthesis of Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2’-[1,3]dioxolane], known for its valence isomerization properties.
Bicyclo[4.1.0]hepta-2,4-diene: Shares a similar bicyclic structure but lacks the spirocyclic dioxolane ring.
1,3-Dioxolane Derivatives: Compounds with similar dioxolane rings but different core structures.
Uniqueness
Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2’-[1,3]dioxolane] is unique due to its spirocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
特性
CAS番号 |
344294-82-2 |
|---|---|
分子式 |
C9H10O2 |
分子量 |
150.17 g/mol |
IUPAC名 |
spiro[1,3-dioxolane-2,7'-bicyclo[4.1.0]hepta-2,4-diene] |
InChI |
InChI=1S/C9H10O2/c1-2-4-8-7(3-1)9(8)10-5-6-11-9/h1-4,7-8H,5-6H2 |
InChIキー |
WGUIRZRLOCLOOE-UHFFFAOYSA-N |
正規SMILES |
C1COC2(O1)C3C2C=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(2,4-Difluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14241990.png)
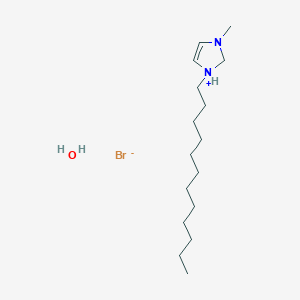

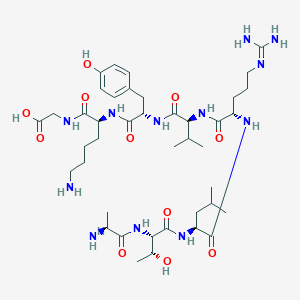
![N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14242009.png)
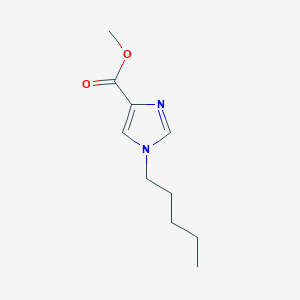
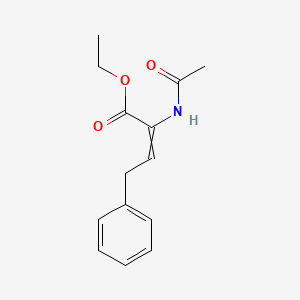
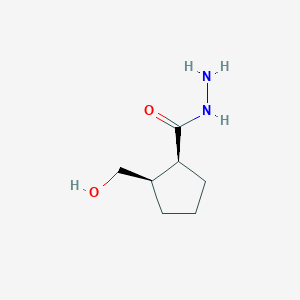
![N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}propanamide](/img/structure/B14242033.png)
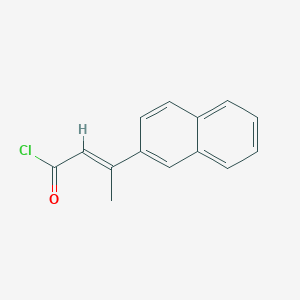
![N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide](/img/structure/B14242051.png)
![N-[4-Hydroxy-3,5-bis(hydroxymethyl)phenyl]formamide](/img/structure/B14242055.png)
![5,8-Methanoimidazo[1,5-A]pyrazine](/img/structure/B14242062.png)
![2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline](/img/structure/B14242078.png)
